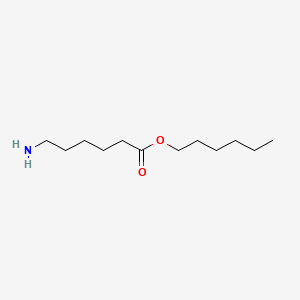![molecular formula C22H19ClF3N7 B1229481 3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine](/img/structure/B1229481.png)
3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine is a member of piperazines.
Aplicaciones Científicas De Investigación
Optical Sensors and Biological Activities
Pyrimidine derivatives, including compounds like 3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine, are notable for their extensive use in organic chemistry due to their heteroatom composition. These compounds are not only pivotal in the synthesis of optical sensors but also hold a variety of biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds renders them suitable as sensing probes, showcasing their versatility in scientific research beyond traditional pharmaceutical uses (Jindal & Kaur, 2021).
Anti-inflammatory Applications
In the realm of anti-inflammatory research, pyrimidine derivatives have shown promising potential. The synthesis and characterization of substituted tetrahydropyrimidine derivatives, for instance, have demonstrated significant in vitro anti-inflammatory activity. This opens up new avenues for the design of anti-inflammatory agents, leveraging the unique chemical structure and properties of pyrimidine compounds like 3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine (Gondkar, Deshmukh, & Chaudhari, 2013).
Optoelectronic Materials
Quinazolines and pyrimidines are integral in medicinal chemistry due to their diverse biological activities. The incorporation of pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. This highlights the potential of pyrimidine derivatives, including the specific compound , in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements, underscoring their significance beyond biomedical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antimicrobial Activities
The fight against antibiotic-resistant bacterial strains, such as Staphylococcus aureus, has led to the exploration of 1,2,3-triazole and 1,2,4-triazole containing hybrids, which demonstrate potent DNA gyrase and topoisomerase IV inhibition. These compounds, sharing structural similarities with the pyrimidine derivative , offer a promising approach to developing new anti-S. aureus agents with potential dual or multiple antibacterial mechanisms (Li & Zhang, 2021).
Propiedades
Nombre del producto |
3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine |
|---|---|
Fórmula molecular |
C22H19ClF3N7 |
Peso molecular |
473.9 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C22H19ClF3N7/c23-18-4-2-1-3-15(18)13-33-21-19(29-30-33)20(27-14-28-21)32-11-9-31(10-12-32)17-7-5-16(6-8-17)22(24,25)26/h1-8,14H,9-13H2 |
Clave InChI |
VYHOVKDOHANTRU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5Cl |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



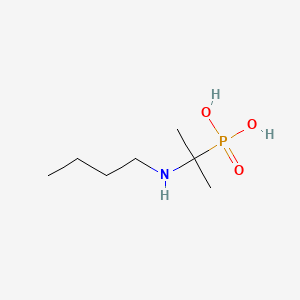
![1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)

![N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide](/img/structure/B1229405.png)
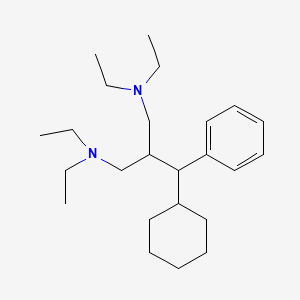
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1229408.png)

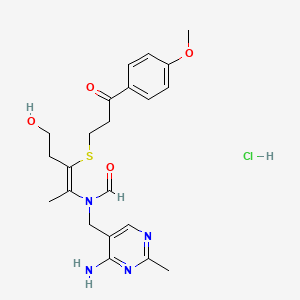
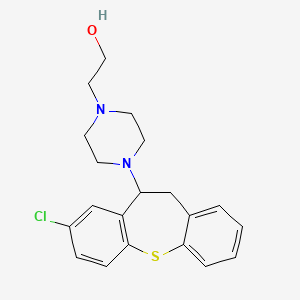

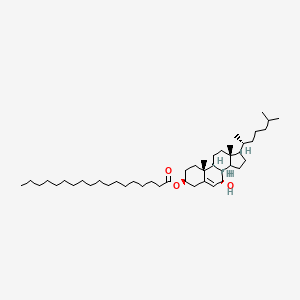
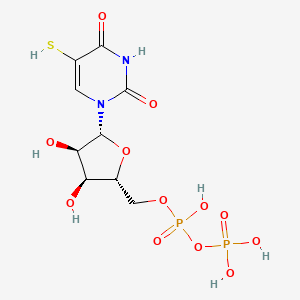
![2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one](/img/structure/B1229420.png)
